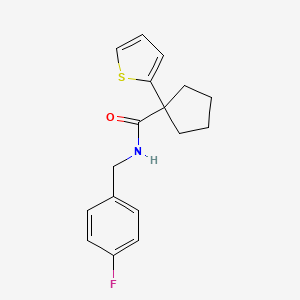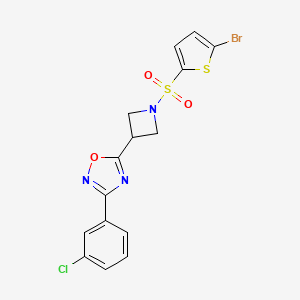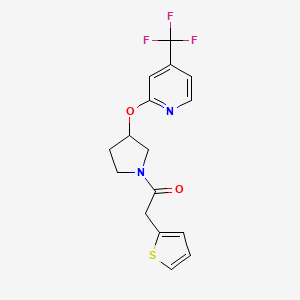
2-(Thiophen-2-yl)-1-(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Thiophen-2-yl)-1-(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)ethanone is a useful research compound. Its molecular formula is C16H15F3N2O2S and its molecular weight is 356.36. The purity is usually 95%.
BenchChem offers high-quality 2-(Thiophen-2-yl)-1-(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Thiophen-2-yl)-1-(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Material Properties
- Polymer Synthesis : The compound is used in the synthesis of conducting polymers. For instance, Pandule et al. (2014) synthesized conducting polymers based on derivatives similar to this compound, which exhibited good thermal stability and electrical conductivity under various conditions (Pandule et al., 2014).
Chemical Structures and Interactions
- Hydrogen-Bonding Patterns : Studies like those of Balderson et al. (2007) have explored the hydrogen-bonding patterns in similar compounds, which helps in understanding their structural and chemical properties (Balderson et al., 2007).
- Chemical Reactions and Properties : Zhang et al. (2017) investigated the photoinduced direct oxidative annulation of related compounds, which is significant in understanding their chemical reactivity and potential applications (Zhang et al., 2017).
Optical and Electronic Applications
- Optical Properties : The study of similar compounds by Schmidt et al. (2009) focused on their promising optical properties, which are crucial for applications in fields like photonics and optoelectronics (Schmidt et al., 2009).
Chemosensors and Metal Ion Detection
- Chemosensors for Metal Ions : Gosavi-Mirkute et al. (2017) synthesized compounds with similar structures that showed selectivity towards certain metal ions, indicating potential use in metal ion detection and environmental monitoring (Gosavi-Mirkute et al., 2017).
Luminescence and Fluorophore Applications
- Luminescent Lanthanide Ion Complexes : A study by de Bettencourt-Dias et al. (2007) on similar compounds demonstrated their potential in creating luminescent solutions, which could be useful in areas like bioimaging and sensors (de Bettencourt-Dias et al., 2007).
Heterocyclic Synthesis
- Synthesis of Biological and Medicinal Compounds : Salem et al. (2021) discussed the utility of related compounds in synthesizing various heterocyclic systems for biological and medicinal exploration (Salem et al., 2021).
Antimicrobial Activities
- Synthesis and Antimicrobial Activity : The synthesis and testing of related compounds for antimicrobial activities against various pathogens have been explored, as seen in the study by Wardkhan et al. (2008) (Wardkhan et al., 2008).
Drug Synthesis and Antiviral Activity
- Synthesis of Antiviral Compounds : Research like that of Attaby et al. (2006) on similar compounds focuses on synthesizing heterocyclic compounds with potential antiviral activities (Attaby et al., 2006).
Electrophilic Oxyalkylation
- C-Oxyalkylation of Heterocycles : Studies such as Khodakovskiy et al. (2010) have explored the C-oxyalkylation of heterocycles, demonstrating the chemical versatility of these compounds (Khodakovskiy et al., 2010).
Electrocatalysis
- Catalytic Applications : The compound and its derivatives may have applications in catalysis, as suggested by research like that of Wang and Espenson (2000) on similar compounds (Wang & Espenson, 2000).
Propiedades
IUPAC Name |
2-thiophen-2-yl-1-[3-[4-(trifluoromethyl)pyridin-2-yl]oxypyrrolidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F3N2O2S/c17-16(18,19)11-3-5-20-14(8-11)23-12-4-6-21(10-12)15(22)9-13-2-1-7-24-13/h1-3,5,7-8,12H,4,6,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMDANMCMSRXPOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=CC(=C2)C(F)(F)F)C(=O)CC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F3N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Thiophen-2-yl)-1-(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-methyl 2-((2,6-difluorobenzoyl)imino)-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2984632.png)
![(E)-N-(6-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide](/img/structure/B2984633.png)

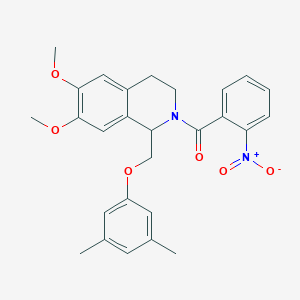
![4-chloro-2-{(E)-[(2-chloro-4-methylphenyl)imino]methyl}phenol](/img/structure/B2984637.png)

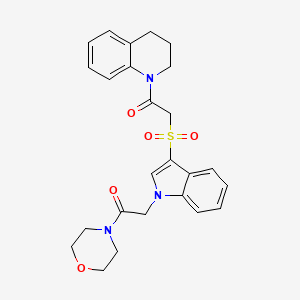
![2-[3-(Dimethylamino)-2-hydroxypropoxy]aniline](/img/structure/B2984642.png)
![4-(2-ethylbutanoyl)-N-[3-(trifluoromethyl)benzyl]-1H-pyrrole-2-carboxamide](/img/structure/B2984643.png)
![N-(4,7-dichlorobenzo[d]thiazol-2-yl)propionamide](/img/structure/B2984645.png)
![2,2,2-trichloro-1-{4-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]-1-methyl-1H-pyrrol-2-yl}ethan-1-one hydrobromide](/img/structure/B2984647.png)
